L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-
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Overview
Description
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is a derivative of the amino acid leucine. This compound is often used in biochemical research and peptide synthesis due to its unique properties. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- typically involves the protection of the amino group of leucine using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling reactions with other leucine molecules. The reaction conditions often include the use of solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques like HPLC and crystallization .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and biochemical reagents.
Biology: Studied for its role in protein synthesis and muscle metabolism.
Medicine: Investigated for its potential in treating muscle-wasting diseases.
Industry: Utilized in the production of dietary supplements and ergogenic aids
Mechanism of Action
The compound exerts its effects primarily through its role in protein synthesis. It activates the mTOR pathway, which is crucial for muscle protein synthesis. The phenylmethoxycarbonyl group helps in protecting the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzyloxy-L-leucine
- N-Carbobenzyloxy-L-alanine
- N-Carbobenzyloxy-L-valine
Uniqueness
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is unique due to its specific structure, which allows it to be used effectively in peptide synthesis. Its ability to influence anabolic hormone secretion and muscle metabolism also sets it apart from other similar compounds .
Properties
CAS No. |
18867-96-4 |
---|---|
Molecular Formula |
C26H41N3O6 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-16(2)12-20(23(30)28-22(25(32)33)14-18(5)6)27-24(31)21(13-17(3)4)29-26(34)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22H,12-15H2,1-6H3,(H,27,31)(H,28,30)(H,29,34)(H,32,33)/t20-,21-,22-/m0/s1 |
InChI Key |
XDSRQWCUDCNUER-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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